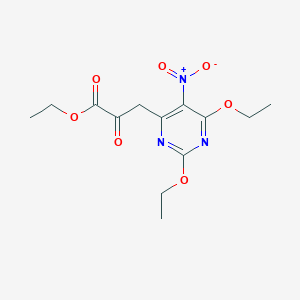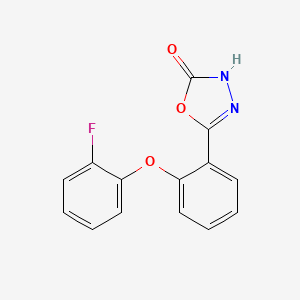
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-(2-fluorophenoxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant agent, possibly acting through benzodiazepine receptors.
Biological Studies: The compound has been screened for antimicrobial and anti-inflammatory activities.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. studies suggest that its anticonvulsant activity may be mediated through interaction with benzodiazepine receptors. This interaction could modulate the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to its anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted-5-(2-(2-fluorophenoxy)phenyl)-1,3,4-oxadiazoles: These compounds share a similar core structure and have been studied for their anticonvulsant activities.
1,2,4-Triazoles: Another class of heterocycles with similar biological activities, including anticonvulsant and antimicrobial properties.
Uniqueness
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one stands out due to its specific substitution pattern, which may confer unique pharmacological properties. Its fluorine atom can enhance metabolic stability and bioavailability, making it a promising candidate for drug development .
Propiedades
Número CAS |
821007-37-8 |
|---|---|
Fórmula molecular |
C14H9FN2O3 |
Peso molecular |
272.23 g/mol |
Nombre IUPAC |
5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H9FN2O3/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-16-17-14(18)20-13/h1-8H,(H,17,18) |
Clave InChI |
ZVTOTMVUJSPMBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NNC(=O)O2)OC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)


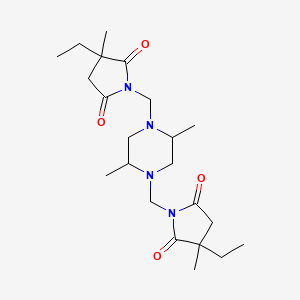

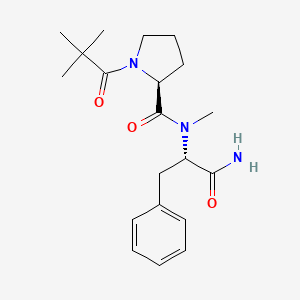
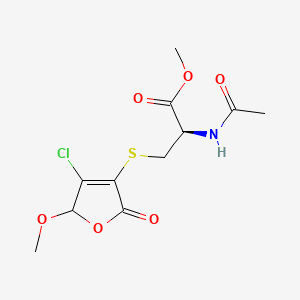
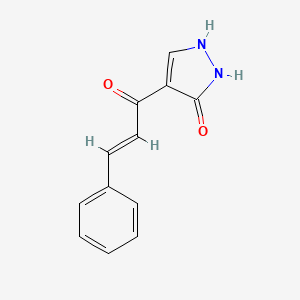
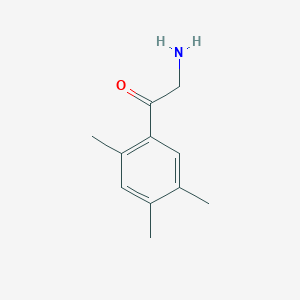
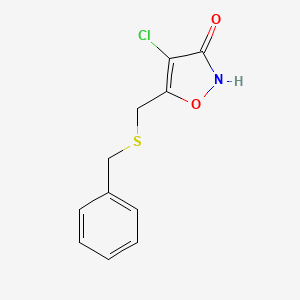
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)

